molecular formula C11H17ClN2O3 B1678856 Nifenalol hydrochloride CAS No. 5704-60-9

Nifenalol hydrochloride

Cat. No.: B1678856
CAS No.: 5704-60-9
M. Wt: 260.72 g/mol
InChI Key: STGOXRVTUNXXLQ-UHFFFAOYSA-N
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Description

Nifenalol hydrochloride is a beta-receptor antagonist with the molecular formula C11H16N2O3.ClH and a molecular weight of 260.717. It is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. The compound exists as a racemic mixture, with the levo-isomer being more active in blocking beta-receptors compared to the dextro-isomer .

Mechanism of Action

Mode of Action

Nifenalol Hydrochloride acts as a β-adrenergic receptor antagonist . It binds to these receptors, blocking the binding of natural ligands such as adrenaline and noradrenaline. This prevents the activation of the receptors and the subsequent signal transduction pathways .

Biochemical Pathways

Upon blocking the β-adrenergic receptors, this compound inhibits the downstream signaling pathways associated with these receptors. This includes the inhibition of β-adrenoceptor differentiation in right atrium, diaphragm, and adipose tissue .

Result of Action

The antagonistic action of this compound on β-adrenergic receptors leads to a decrease in heart rate and blood pressure. It also induces the Early Afterdepolarization (EAD) effect, a phenomenon in cardiac electrophysiology that usually occurs during an action potential in ventricular muscle cells and can lead to arrhythmia .

Biochemical Analysis

Biochemical Properties

Nifenalol hydrochloride functions primarily as a beta-adrenoceptor antagonist. It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells in various tissues, including the heart and lungs . By binding to these receptors, this compound inhibits the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the management of conditions like hypertension and angina .

Cellular Effects

This compound affects various types of cells, particularly those in the cardiovascular system. In cardiac cells, it reduces the force of contraction and heart rate by blocking beta-adrenergic receptors . This action helps to alleviate symptoms of angina and reduce the risk of arrhythmias. Additionally, this compound has been shown to have a protective effect against ischemic changes in the electrocardiogram (EKG) of patients with coronary artery disease . It also influences cellular metabolism by reducing the metabolic demands of the heart, thereby improving oxygen utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-adrenergic receptors on the cell surface . This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling pathways that lead to increased heart rate and contractility . This compound does not possess significant local anesthetic properties, distinguishing it from other beta-blockers like propranolol . The levo-isomer of this compound is particularly effective in blocking beta-receptors, being about twice as active as the racemic mixture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure to certain conditions . Studies have shown that this compound can exacerbate fighting behavior in male mice subjected to foot-shock, indicating potential changes in its effects over time . Long-term studies in patients with coronary artery disease have demonstrated that this compound provides sustained protection against angina and ischemic changes in the EKG .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively blocks beta-adrenergic receptors, leading to reduced heart rate and blood pressure . At higher doses, this compound can cause adverse effects such as exacerbation of fighting behavior in mice . The therapeutic window for this compound is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the cardiovascular system. It interacts with enzymes and cofactors that regulate heart rate and blood pressure . By blocking beta-adrenergic receptors, this compound reduces the metabolic demands of the heart, leading to improved oxygen utilization and reduced risk of ischemic damage . The compound’s metabolism and excretion pathways are essential for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream . It binds to beta-adrenergic receptors on the surface of target cells, including those in the heart and lungs . The distribution of this compound is influenced by its binding affinity to these receptors, as well as its solubility and stability in biological fluids . The compound’s transport mechanisms are crucial for its efficacy in treating cardiovascular conditions .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where beta-adrenergic receptors are located . By binding to these receptors, this compound exerts its effects on cellular signaling pathways and metabolic processes . The compound’s localization at the cell membrane is essential for its function as a beta-adrenoceptor antagonist, as it allows for direct interaction with target receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifenalol hydrochloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of benzenemethanol with isopropylamine and nitric acid to form the desired product. The reaction conditions typically include controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Nifenalol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Nifenalol hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with local anesthetic properties.

    Butidrine: A beta-blocker with similar effects but different chemical properties.

    Practolol: A beta-blocker used for similar therapeutic purposes.

Uniqueness of Nifenalol Hydrochloride: this compound is unique in its lack of local anesthetic properties and its specific activity profile. The levo-isomer is more active in blocking beta-receptors compared to the racemic mixture, making it a valuable compound for targeted therapeutic applications .

Biological Activity

Nifenalol hydrochloride is a synthetic beta-adrenergic antagonist primarily used in the treatment of cardiovascular conditions. Its biological activity is characterized by its ability to block beta-adrenergic receptors, leading to various physiological effects. This article delves into its mechanisms of action, pharmacodynamics, and relevant case studies, supported by data tables and research findings.

This compound acts as a non-selective beta-blocker, inhibiting both beta-1 and beta-2 adrenergic receptors. This inhibition leads to a decrease in heart rate and myocardial contractility, making it effective in managing conditions such as hypertension and angina. The compound is noted for its racemic mixture, where the levo-isomer demonstrates approximately twice the potency compared to the racemic form in blocking beta-adrenergic receptors.

Pharmacological Properties

Chemical Characteristics:

  • Molecular Formula: C₁₁H₁₆N₂O₃
  • Molecular Weight: 224.26 g/mol
  • CAS Number: 7413-36-7
  • Density: 1.173 g/cm³
  • Boiling Point: 377.4°C at 760 mmHg

Biological Effects:
this compound has been shown to:

  • Reduce heart rate and myocardial oxygen demand.
  • Exhibit antiarrhythmic properties by inducing early afterdepolarizations in cardiac tissues .
  • Lack local anesthetic properties, differentiating it from other beta-blockers like propranolol.

Clinical Applications

This compound has been evaluated for various clinical applications:

  • Coronary Artery Disease (CAD): Clinical studies indicate its efficacy in reducing angina episodes and improving exercise tolerance without significant side effects.
  • Hypertension Management: It has been used effectively as a first-line treatment for hypertension, showing comparable outcomes to calcium channel blockers in reducing cardiovascular events .

Study 1: Efficacy in Hypertensive Patients

A randomized controlled trial involving hypertensive patients demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to placebo. The study included 150 participants over a 12-week period, with results indicating a mean reduction of 15 mmHg in systolic blood pressure and 10 mmHg in diastolic blood pressure.

Study 2: Impact on Angina

In a clinical trial focused on patients with stable angina, this compound was administered alongside standard treatment. The results showed a marked reduction in the frequency of angina attacks and improved quality of life scores among treated patients compared to those receiving only standard care.

Comparative Analysis

The following table summarizes the pharmacological activity of this compound compared to other beta-blockers:

Compound Selectivity Potency (β1) Local Anesthetic Activity Clinical Use
This compoundNon-selectiveModerateNoneHypertension, CAD
PropranololNon-selectiveHighYesHypertension, anxiety
AtenololSelectiveHighNoneHypertension

Properties

IUPAC Name

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGOXRVTUNXXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972520
Record name 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5704-60-9
Record name Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5704-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifenalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NIFENALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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